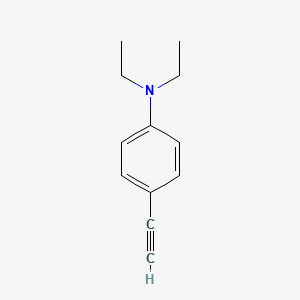

N,N-Diethyl-4-ethynylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-4-11-7-9-12(10-8-11)13(5-2)6-3/h1,7-10H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCACOCJKPPSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465720 | |

| Record name | 4'-Diethylaminophenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41876-70-4 | |

| Record name | 4'-Diethylaminophenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-4-ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-4-ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N,N-Diethyl-4-ethynylaniline, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound involves two key transformations:

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a 4-halo-N,N-diethylaniline (typically 4-iodo- or 4-bromo-N,N-diethylaniline) and a protected acetylene source, such as trimethylsilylacetylene. This step yields the intermediate, N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline.[1]

-

Deprotection: Removal of the trimethylsilyl protecting group from the intermediate to afford the final product, this compound.

This pathway is favored due to its high efficiency and tolerance of various functional groups.

Reaction Mechanisms

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst. The mechanism involves two interconnected catalytic cycles: the palladium cycle and the copper cycle.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodo-N,N-diethylaniline) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline) and regenerate the active Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) to form a π-alkyne complex.

-

Deprotonation: In the presence of a base (e.g., an amine), the acidic proton of the alkyne is removed to form a copper acetylide intermediate.

A copper-free variant of the Sonogashira reaction also exists, where the base directly facilitates the formation of a palladium acetylide intermediate.[2]

Trimethylsilyl (TMS) Group Deprotection

The deprotection of the TMS group is typically achieved by treatment with a mild base, such as potassium carbonate, in an alcohol solvent like methanol.[3] The mechanism involves the nucleophilic attack of the methoxide ion (formed from the reaction of potassium carbonate with methanol) on the silicon atom of the TMS group. This results in the cleavage of the silicon-carbon bond and the formation of the terminal alkyne.

Experimental Protocols

Preparation of 4-Iodo-N,N-diethylaniline (Starting Material)

While N,N-diethyl-4-iodoaniline is commercially available, it can also be synthesized. A general method for the iodination of anilines involves direct iodination using iodine in the presence of a base like sodium bicarbonate.[4] Alternatively, an aromatic Finkelstein reaction can be employed, where a bromo-substituted aniline is converted to the iodo-derivative using sodium iodide and a copper(I) catalyst.[5]

Step 1: Sonogashira Coupling of 4-Iodo-N,N-diethylaniline with Trimethylsilylacetylene

This protocol is adapted from a similar procedure for the synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline.

-

Materials:

-

4-Iodo-N,N-diethylaniline

-

Trimethylsilylacetylene

-

(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

To a microwave vial, add 4-iodo-N,N-diethylaniline (1.0 eq), Pd(dppf)Cl₂ (e.g., 6 mol%), CuI (e.g., 0.5 eq), and PPh₃ (e.g., 0.5 eq).

-

Degas the vial and purge with an inert gas (e.g., Nitrogen) for approximately 15 minutes.

-

Add anhydrous triethylamine as the solvent.

-

Add trimethylsilylacetylene (e.g., 1.5-3.0 eq) to the stirred mixture.

-

Heat the reaction mixture (e.g., at 80 °C) overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Deprotection of N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

This protocol is based on a general and reliable method for the deprotection of TMS-alkynes.[3]

-

Materials:

-

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

-

Procedure:

-

Dissolve N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).

-

Stir the mixture at room temperature for approximately 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Dilute the residue with diethyl ether and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

-

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate. Yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Sonogashira Coupling Reaction Data (Adapted from a similar reaction)

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-N,N-diphenylaniline | |

| Alkyne | Trimethylsilylacetylene | |

| Palladium Catalyst | Pd(dppf)Cl₂ | |

| Copper Co-catalyst | CuI | |

| Base/Solvent | Triethylamine | |

| Temperature | 80 °C | |

| Reaction Time | Overnight | |

| Yield | ~97% |

Table 2: Deprotection Reaction Data

| Parameter | Value | Reference |

| Starting Material | TMS-protected alkyne | [3] |

| Reagent | Potassium Carbonate | [3] |

| Solvent | Methanol | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 2 hours | [3] |

| Yield | 82% | [3] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N | [6] |

| Molecular Weight | 173.26 g/mol | [7] |

| Appearance | Solid or viscous liquid | [7] |

| Purity | 98% | [7] |

| Storage Temperature | 2-8 °C, dry | [7] |

Experimental Workflow Visualization

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira coupling and a subsequent deprotection. The methodologies presented in this guide are robust and can be adapted for the synthesis of related compounds. Careful control of reaction conditions, particularly the exclusion of oxygen in the Sonogashira coupling, is crucial for obtaining high yields. This technical guide provides a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to synthesize this important chemical intermediate.

References

- 1. N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 6. preprints.org [preprints.org]

- 7. rsc.org [rsc.org]

N,N-Diethyl-4-ethynylaniline CAS 41876-70-4 physical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physical and chemical properties of N,N-Diethyl-4-ethynylaniline (CAS 41876-70-4), a versatile intermediate in organic synthesis. The information is presented to support research and development activities.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases and represent typical specifications.

| Property | Value | Source |

| CAS Number | 41876-70-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₅N | [1][4][6] |

| Molecular Weight | 173.25 g/mol | [1] |

| Boiling Point | 264.8 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 104.2 ± 19.5 °C | [1] |

| Physical Form | Solid or viscous liquid or liquid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| InChI Key | CBCACOCJKPPSMS-UHFFFAOYSA-N | [3] |

Synthetic Workflow

This compound is a valuable building block in organic chemistry, often utilized in coupling reactions, such as Sonogashira cross-coupling, to construct more complex conjugated systems for applications in materials science and medicinal chemistry.[7] A representative synthetic approach involves the coupling of a protected or terminal alkyne with a substituted aniline derivative. The following diagram illustrates a generalized synthetic workflow.

References

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. This compound | 41876-70-4 [sigmaaldrich.com]

- 4. This compound | 41876-70-4 [sigmaaldrich.com]

- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 6. PubChemLite - this compound (C12H15N) [pubchemlite.lcsb.uni.lu]

- 7. N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline [myskinrecipes.com]

An In-depth Technical Guide to the Photophysical and Spectroscopic Properties of N,N-Diethyl-4-ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-4-ethynylaniline is a synthetic aromatic compound with potential applications in materials science and as a fluorescent probe. This technical guide provides a summary of its known properties, with a focus on its photophysical and spectroscopic characteristics. Due to a scarcity of published data directly pertaining to this compound, this document also includes information on the closely related analog, N,N-dimethyl-4-ethynylaniline, to provide a comparative context. Furthermore, detailed experimental protocols for the comprehensive spectroscopic and photophysical characterization of such fluorophores are presented.

Introduction

This compound belongs to the class of N,N-dialkyl-4-ethynylanilines, which are characterized by an electron-donating diethylamino group and an electron-withdrawing ethynyl group attached to a central benzene ring. This donor-acceptor structure often leads to interesting photophysical properties, including solvent-dependent fluorescence. Such molecules are valuable building blocks in the synthesis of more complex conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and molecular wires. The diethylamino group enhances the electron-donating properties of the aniline moiety, influencing the intramolecular charge transfer (ICT) character of the molecule's excited states.

Molecular and Spectroscopic Properties

While specific experimental data for this compound is limited in the current literature, the properties of its close analog, N,N-dimethyl-4-ethynylaniline, can provide valuable insights.

General Properties

| Property | This compound | N,N-Dimethyl-4-ethynylaniline |

| Chemical Formula | C₁₂H₁₅N | C₁₀H₁₁N[1] |

| Molecular Weight | 173.26 g/mol | 145.20 g/mol |

| IUPAC Name | This compound | 4-ethynyl-N,N-dimethylaniline[1] |

| CAS Number | 41876-70-4 | 17573-94-3[1] |

| Appearance | - | White to light yellow to light orange powder/crystal[2] |

| Melting Point | - | 49-53 °C |

Photophysical Properties

Studies on similar N,N-dialkylaniline-substituted chromophores suggest that these compounds can exhibit dual fluorescence that is highly dependent on solvent polarity.[3] This phenomenon is often attributed to the formation of a twisted intramolecular charge-transfer (TICT) state in the excited state.[3] It is plausible that this compound would exhibit similar solvatochromic behavior.

Experimental Protocols

To fully characterize the photophysical and spectroscopic properties of this compound, a series of standard experimental procedures should be followed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs_) and the molar extinction coefficient (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, acetonitrile) of known concentration. From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-500 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs_). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This technique is used to determine the excitation and emission spectra of the compound, which reveal the wavelengths of maximum emission (λ_em_).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs_) and record the emission spectrum over a longer wavelength range.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em_) and scan the excitation wavelength range.

-

-

Data Analysis: Identify the wavelength of maximum emission (λ_em_) from the emission spectrum.

Determination of Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly used.[4]

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²) where Φ_std_ is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (τ_f_)

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of the sample.

-

Measurement: Excite the sample with the pulsed light source and measure the decay of the fluorescence intensity over time.

-

Data Analysis: The fluorescence decay data is fitted to an exponential function to determine the fluorescence lifetime (τ_f_).

Visualizations

The following diagrams illustrate the general workflows for the experimental characterization of this compound.

Caption: General workflow for UV-Vis and fluorescence spectroscopy.

Caption: Workflow for fluorescence quantum yield determination.

Caption: Workflow for fluorescence lifetime measurement.

Conclusion

This compound is a promising fluorophore with potential applications in materials science. While detailed photophysical data for this specific compound is currently lacking in the public domain, this guide provides the necessary framework for its comprehensive characterization. The presented experimental protocols for UV-Visible absorption spectroscopy, fluorescence spectroscopy, and the determination of fluorescence quantum yield and lifetime offer a clear roadmap for researchers to elucidate the properties of this and similar molecules. Further research into this compound and its derivatives is warranted to fully explore their potential in various scientific and technological fields.

References

- 1. 4-ethynyl-N,N-dimethylaniline | C10H11N | CID 5191884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethynyl-N,N-dimethylaniline | 17573-94-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N,N-dialkylaniline-substituted tetraethynylethenes: a new class of chromophores possessing an emitting charge-transfer state. Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.horiba.com [static.horiba.com]

Spectral data analysis for N,N-Diethyl-4-ethynylaniline (NMR, IR, Mass Spec)

This technical guide provides a detailed analysis of the spectral data for N,N-Diethyl-4-ethynylaniline, a substituted aniline with applications in the synthesis of conjugated materials for optoelectronics. The following sections present the methodologies for obtaining spectral data and a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following protocols outline standard procedures for the analysis of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid this compound sample is weighed and dissolved in 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a small vial.[1] The solution is then filtered or carefully pipetted into a standard 8-inch NMR tube to a depth of about 4.5 cm, ensuring no solid particles are transferred.[1]

-

Spectrometer Preparation : The NMR tube is placed in the spectrometer. The instrument is then set to "lock" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to achieve the best possible homogeneity and resolution. Finally, the probe is tuned to maximize the signal-to-noise ratio for the nuclei being observed (¹H and ¹³C).

-

Data Acquisition : For ¹H NMR, a routine spectrum is acquired using a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in single lines for each unique carbon atom.[2] Longer acquisition times or a higher number of scans are often necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : A small amount of solid this compound (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

Data Acquisition : The salt plate is placed in the sample holder of the FT-IR spectrometer.[3] A background spectrum (of the clean salt plate and air) is recorded first. Then, the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which the radiation is absorbed.[4]

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5] This stock solution is then further diluted to a final concentration of about 10-100 µg/mL.[5] Any particulate matter should be removed by filtration to prevent clogging the instrument.[5]

-

Ionization and Analysis : The prepared solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system. In the most common electron impact (EI) method, the sample is vaporized in a vacuum and bombarded with a high-energy electron beam.[6] This process knocks an electron off the molecule to form a positively charged molecular ion (radical cation).[6]

-

Fragmentation and Detection : The molecular ion, being unstable, often undergoes fragmentation into smaller, charged species.[6] These ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[6] A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectral Data Presentation

The following tables summarize the expected quantitative spectral data for this compound based on the analysis of its constituent functional groups and related molecular structures.

Table 1: ¹H NMR Spectral Data (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -C≡CH) |

| ~6.60 | Doublet | 2H | Ar-H (ortho to -N(CH₂CH₃)₂) |

| ~3.35 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| ~3.00 | Singlet | 1H | -C≡CH |

| ~1.15 | Triplet | 6H | -N(CH₂CH₃ )₂ |

Table 2: ¹³C NMR Spectral Data (Predicted)

(Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~147.5 | Ar-C -N |

| ~133.0 | Ar-C -H (ortho to -C≡CH) |

| ~115.0 | Ar-C -C≡CH |

| ~111.5 | Ar-C -H (ortho to -N(CH₂CH₃)₂) |

| ~84.0 | -C ≡CH |

| ~76.0 | -C≡C H |

| ~44.5 | -N(CH₂ CH₃)₂ |

| ~12.5 | -N(CH₂CH₃ )₂ |

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3300 | Strong, Sharp | ≡C-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium-Strong | Aliphatic C-H Stretch |

| ~2100 | Medium, Sharp | C≡C Stretch |

| ~1610, 1520 | Strong | Aromatic C=C Bending |

| ~1350 | Strong | C-N Stretch |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment of Fragment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 158 | Very High | [M - CH₃]⁺ |

| 144 | Medium | [M - C₂H₅]⁺ |

| 130 | Medium | [M - (CH₃ + C₂H₂)]⁺ |

| 115 | Medium | [M - (C₂H₅)₂]⁺ |

Spectral Data Interpretation

The collective analysis of NMR, IR, and MS data provides a comprehensive structural confirmation of this compound.

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides a clear map of the proton environments in the molecule. The two doublets in the aromatic region (~7.35 and ~6.60 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring. The downfield shift of the doublet at ~7.35 ppm is due to the deshielding effect of the adjacent electron-withdrawing ethynyl group. Conversely, the upfield shift of the doublet at ~6.60 ppm is caused by the electron-donating effect of the diethylamino group. The singlet at ~3.00 ppm is characteristic of the terminal acetylenic proton. The quartet at ~3.35 ppm and the triplet at ~1.15 ppm, with an integration ratio of 4H to 6H, are the classic signature of an ethyl group, in this case, two equivalent ethyl groups attached to the nitrogen atom.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum accounts for all 12 carbon atoms in the molecule, with eight unique signals due to molecular symmetry. The signals in the aromatic region (111.5-147.5 ppm) correspond to the six carbons of the benzene ring. The most downfield aromatic signal (~147.5 ppm) is assigned to the carbon directly attached to the nitrogen atom due to its strong deshielding effect. The two signals at ~84.0 and ~76.0 ppm are characteristic of the two sp-hybridized carbons of the alkyne group. The remaining two signals at ~44.5 and ~12.5 ppm correspond to the methylene (-CH₂-) and methyl (-CH₃) carbons of the diethylamino substituent, respectively.

IR Spectrum Analysis

The IR spectrum is instrumental in identifying the key functional groups. The strong, sharp absorption at approximately 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond stretch. The weaker, sharp peak around 2100 cm⁻¹ corresponds to the C≡C triple bond stretch. The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C bending vibrations around 1610 and 1520 cm⁻¹. The strong absorption around 1350 cm⁻¹ is attributed to the C-N stretching of the aromatic amine. The aliphatic C-H stretching of the ethyl groups is observed around 2970 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and information about the molecule's fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z of 173, corresponding to the molecular weight of this compound (C₁₂H₁₅N).[5] The most abundant fragment is predicted to be at m/z 158, resulting from the loss of a methyl radical (•CH₃), a characteristic fragmentation pattern for N-ethyl amines known as alpha-cleavage. Further fragmentation can occur through the loss of an entire ethyl radical (•C₂H₅) to give a peak at m/z 144.

References

- 1. N,N-Diethylaniline [webbook.nist.gov]

- 2. 4-Ethynylaniline | C8H7N | CID 3760025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-DIETHYLANILINE HYDROCHLORIDE(5882-45-1) 13C NMR spectrum [chemicalbook.com]

- 4. PubChemLite - this compound (C12H15N) [pubchemlite.lcsb.uni.lu]

- 5. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-ETHYNYLANILINE(14235-81-5) 1H NMR [m.chemicalbook.com]

Unveiling Solvent Effects: A Technical Guide to the Solvatochromic Behavior of N,N-Diethyl-4-ethynylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of N,N-Diethyl-4-ethynylaniline and its derivatives. These compounds, characterized by their electron-donating diethylamino group and electron-withdrawing ethynyl moiety, exhibit significant changes in their absorption and emission spectra in response to the polarity of their solvent environment. This sensitivity makes them valuable probes for investigating molecular interactions and the microenvironment of complex systems, with potential applications in chemical sensing, biological imaging, and materials science.

Core Principles of Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. In "push-pull" systems like this compound derivatives, photoexcitation leads to an intramolecular charge transfer (ICT) from the electron-donating (push) group to the electron-accepting (pull) group. This ICT results in an excited state that is significantly more polar than the ground state.

Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a reduction in the energy gap between these states. This energy reduction manifests as a bathochromic (red) shift in the absorption and emission spectra. Conversely, in nonpolar solvents, the energy gap is larger, resulting in a hypsochromic (blue) shift. The magnitude of this shift is a key indicator of the compound's sensitivity to its environment.

Quantitative Analysis of Solvatochromic Behavior

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 485 | 520 | 1347 |

| Toluene | 2.38 | 1.497 | 498 | 545 | 1729 |

| Chloroform | 4.81 | 1.446 | 510 | 565 | 1904 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 515 | 575 | 2018 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 520 | 585 | 2128 |

| Acetone | 20.7 | 1.359 | 525 | 595 | 2235 |

| Acetonitrile | 37.5 | 1.344 | 538 | 610 | 2248 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 545 | 625 | 2478 |

| Methanol | 32.7 | 1.329 | 535 | 615 | 2498 |

| Water | 80.1 | 1.333 | 550 | 640 | 2727 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.

Experimental Protocols

A systematic investigation of the solvatochromic behavior of this compound derivatives involves their synthesis followed by detailed photophysical characterization.

Synthesis of this compound Derivatives

The synthesis of the core molecule, this compound, can be achieved through a Sonogashira cross-coupling reaction. A common route involves the coupling of 4-iodo-N,N-diethylaniline with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection of the silyl group. Derivatives can be prepared by further reactions of the terminal alkyne.

Illustrative Synthetic Pathway:

Stability, Storage, and Degradation of N,N-Diethyl-4-ethynylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability, recommended storage conditions, and potential degradation pathways of N,N-Diethyl-4-ethynylaniline. The information presented herein is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this compound.

Compound Overview

This compound is an organic compound featuring a diethylamino group and a terminal ethynyl group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical research. The presence of the electron-rich aniline moiety and the reactive alkyne functionality dictates its chemical reactivity and stability profile.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on supplier recommendations, the following storage conditions are advised to minimize degradation.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | [1] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., nitrogen or argon) | |

| Light Exposure | Keep in a dark place, protected from light | [2][3] |

| Container | Tightly closed container | [4] |

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to involve oxidation of the diethylamino group and reactions of the ethynyl group.

Caption: Potential degradation pathways of this compound.

-

Oxidative Degradation : The tertiary amine is susceptible to oxidation to form the corresponding N-oxide. This can be promoted by exposure to air (auto-oxidation), oxidizing agents, or light.

-

Oxidative Coupling of the Alkyne : Terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) in the presence of oxygen and a metal catalyst (like copper salts) to form a diacetylene dimer.

-

Hydrolysis : Under acidic or basic conditions, the ethynyl group can potentially undergo hydration to form an enol, which would tautomerize to the more stable methyl ketone.

-

Polymerization : Terminal alkynes can be prone to polymerization, especially at elevated temperatures or in the presence of transition metal catalysts.[2]

Experimental Protocols for Stability and Degradation Studies

To comprehensively assess the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[5][6] The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.

General Experimental Workflow

Caption: General workflow for a forced degradation study.

Detailed Methodologies

4.2.1. Preparation of Stock Solution

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL.

-

This stock solution will be used for the subsequent stress studies.

4.2.2. Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

4.2.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

Withdraw aliquots at each time point and dilute with the mobile phase for analysis.

4.2.5. Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Analyze samples at predetermined time points.

-

Solution State: Heat the stock solution at 80°C. Withdraw aliquots at specified time points, cool to room temperature, and analyze.

4.2.6. Photolytic Degradation

-

Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, should be developed and validated.

4.3.1. Hypothetical HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm) |

| Injection Vol. | 10 µL |

4.3.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the parent compound from all potential degradation products.

Summary and Conclusions

This compound is a compound that requires careful handling and storage to ensure its stability. The recommended storage at 2-8°C in a dry, inert, and dark environment is critical. While specific degradation studies are not widely published, the presence of a tertiary aniline and a terminal alkyne suggests susceptibility to oxidative and hydrolytic degradation. The provided hypothetical forced degradation protocols and analytical methods offer a robust framework for researchers to assess the stability of this compound and to develop appropriate handling and analytical strategies for their specific applications. Further experimental work is necessary to fully characterize the degradation products and kinetics.

References

- 1. N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline [myskinrecipes.com]

- 2. 4-ETHYNYLANILINE | 14235-81-5 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Synthesis of N,N-diethylaniline-Based Nonlinear Optical Chromophores

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-diethylaniline-based nonlinear optical (NLO) chromophores. N,N-diethylaniline serves as a potent electron donor in push-pull NLO chromophores, which are critical components in electro-optic devices. This document details the synthetic pathways, experimental protocols, and characterization data for a series of these chromophores, with a focus on providing actionable information for researchers in the field.

Core Synthetic Strategies

The synthesis of N,N-diethylaniline-based NLO chromophores typically follows a modular approach, involving the sequential construction of the donor, π-bridge, and acceptor components. Key reactions in this process include the Vilsmeier-Haack formylation, Knoevenagel condensation, and Suzuki coupling, which allow for the versatile introduction and modification of different structural motifs to optimize the NLO properties.

A representative synthetic workflow for a series of N,N-diethylaniline-based chromophores, designated as Z1-Z6, is depicted below.[1][2] This series utilizes a bis(N,N-diethyl)aniline donor, a thiolated isophorone bridge, and a tricyanofuran (TCF) acceptor.[1][2]

References

The Diethylamino Group in Aniline Scaffolds: A Technical Guide to its Electron-Donating Properties for Researchers and Drug Development Professionals

An in-depth exploration of the potent electron-donating effects of the N,N-diethylamino substituent on the aniline ring system, detailing its quantitative electronic parameters, impact on reactivity, and significance in molecular design.

The N,N-diethylamino group is a powerful electron-donating substituent that significantly influences the chemical and physical properties of the aniline ring to which it is attached. Its ability to increase electron density on the aromatic system through a combination of inductive and resonance effects has profound implications for reaction mechanisms, molecular interactions, and the design of pharmacologically active agents. This technical guide provides a comprehensive overview of these properties, complete with quantitative data, detailed experimental protocols for their measurement, and visualizations of key chemical transformations.

Core Principles: Inductive and Resonance Effects of the Diethylamino Group

The electron-donating character of the diethylamino group stems from two primary electronic effects:

-

Inductive Effect (+I): The ethyl groups, being alkyl substituents, are weakly electron-donating through the sigma (σ) bond framework. They push electron density towards the nitrogen atom, which in turn donates it to the aniline ring.

-

Resonance Effect (+R): This is the dominant effect. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This delocalization significantly increases the electron density at the ortho and para positions of the ring, making these positions particularly susceptible to electrophilic attack.

Quantitative Assessment of Electron-Donating Strength

The electron-donating properties of the diethylamino group can be quantified through several experimental and theoretical parameters. The following tables summarize key data for N,N-diethylaniline and its closely related analogue, N,N-dimethylaniline, which serves as an excellent proxy due to its similar electronic nature.

| Parameter | Value | Description |

| pKa of Conjugate Acid | 6.57 - 6.61[1][2] | The pKa of the anilinium ion reflects the basicity of the amine. A higher pKa indicates a more basic amine, which is a direct consequence of the increased electron density on the nitrogen atom due to the electron-donating substituent. |

| Hammett Constant (σp) | -0.83 (for -N(CH₃)₂)[3] | The para-substituent constant (σp) quantifies the electronic effect of a substituent at the para position. A large negative value signifies a strong electron-donating group through resonance. |

| Hammett Constant (σm) | -0.21 (for -N(CH₃)₂)[4] | The meta-substituent constant (σm) primarily reflects the inductive effect. The negative value indicates an electron-donating inductive effect. |

Table 1: Key Electronic Parameters of Dialkylaminoanilines

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H NMR (in CDCl₃) | ||

| Aromatic Protons | 6.60 - 7.29[2] | The electron-donating diethylamino group shields the aromatic protons, causing them to appear at a relatively upfield (lower ppm) chemical shift compared to unsubstituted benzene (7.34 ppm). |

| Methylene Protons (-CH₂-) | ~3.30[2] | Protons on the carbons directly attached to the nitrogen. |

| Methyl Protons (-CH₃) | ~1.14[2] | Protons of the terminal methyl groups. |

| ¹³C NMR (in CDCl₃) | ||

| C-N (ipso-carbon) | ~147 | The carbon atom directly attached to the nitrogen. |

| Ortho-carbons | ~112 | Significantly shielded due to the strong resonance effect. |

| Meta-carbons | ~129 | Less affected by resonance. |

| Para-carbon | ~116 | Shielded by the resonance effect. |

| Methylene Carbons (-CH₂) | ~44 | |

| Methyl Carbons (-CH₃) | ~12 |

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for N,N-Diethylaniline

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the basicity of an aniline derivative.

Materials:

-

N,N-diethylaniline

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of N,N-diethylaniline and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker with the aniline solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Slowly add the standardized HCl solution from the burette in small increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Continue the titration well past the equivalence point (the point of rapid pH change). Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the aniline has been protonated. This can be determined from the inflection point of the titration curve.[5][6][7]

Protocol 2: Synthesis of an Azo Dye (Demonstration of Enhanced Reactivity)

This protocol illustrates the high reactivity of the electron-rich aniline ring in an electrophilic aromatic substitution reaction.

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N,N-diethylaniline

-

Sodium hydroxide (NaOH) solution

-

Ice bath

-

Beakers and stirring rods

Procedure:

-

Diazotization of Aniline: Dissolve aniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the low temperature. This forms the benzenediazonium chloride electrophile.[7][8][9]

-

Coupling Reaction: In a separate beaker, dissolve N,N-diethylaniline in a weakly acidic solution and cool it in an ice bath.

-

Azo Dye Formation: Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring. A brightly colored azo dye will precipitate. The reaction is typically performed under slightly acidic to neutral conditions.[6][9][10]

-

Isolation: The precipitated dye can be collected by filtration, washed with cold water, and dried.

Visualization of Mechanisms and Workflows

Electrophilic Aromatic Substitution on N,N-Diethylaniline

The diethylamino group strongly activates the aniline ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. The following diagram illustrates the mechanism for the para-substitution.

Caption: Mechanism of electrophilic aromatic substitution on N,N-diethylaniline.

Azo Coupling Reaction Workflow

The synthesis of azo dyes is a classic example where the potent nucleophilicity of the N,N-diethylaniline ring is exploited.

Caption: Workflow for the synthesis of an azo dye using N,N-diethylaniline.

Implications in Drug Development

The strong electron-donating properties of the diethylamino group can be strategically employed in drug design to:

-

Modulate Basicity: The pKa of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The diethylamino group can be used to fine-tune the basicity of a molecule to optimize its pharmacokinetic profile.

-

Enhance Receptor Interactions: By increasing the electron density of an aromatic ring, the diethylamino group can enhance cation-π or other non-covalent interactions with biological targets such as enzymes and receptors. This can lead to increased binding affinity and potency.[11]

-

Influence Metabolism: The electron-rich nature of the aniline ring can influence its susceptibility to metabolic enzymes, such as cytochrome P450s. This can be a consideration in designing drugs with appropriate metabolic stability.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hammett substituent constants [stenutz.eu]

- 5. benchchem.com [benchchem.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brainly.com [brainly.com]

- 11. Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N,N-Diethyl-4-ethynylaniline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Diethyl-4-ethynylaniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This powerful and versatile reaction enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry, materials science, and bioconjugation. The protocols provided herein are based on established methodologies for CuAAC reactions and can be adapted for specific research applications.

Introduction to this compound in CuAAC

This compound is an aromatic terminal alkyne that serves as a versatile building block in CuAAC reactions. The diethylamino group is an electron-donating substituent that can influence the electronic properties of the resulting triazole products, potentially enhancing their fluorescence or modulating their biological activity. The CuAAC reaction itself is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal ligation strategy. The resulting 1,2,3-triazole core is chemically stable and can act as a rigid linker, connecting different molecular fragments. This feature is particularly advantageous in drug design and the development of molecular probes.

Applications in Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs. Triazole-containing compounds exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The use of this compound in CuAAC allows for the rapid generation of libraries of novel triazole derivatives for high-throughput screening. The diethylaniline substructure can be a key component in the development of fluorescent probes for biological imaging, as the triazole ring can modulate the photophysical properties of the fluorophore.

Data Presentation: Representative CuAAC Reactions

The following table summarizes typical reaction conditions and yields for the CuAAC reaction of an aromatic alkyne with benzyl azide. While specific data for this compound is not extensively reported in the literature, these examples with a structurally similar alkyne (phenylacetylene) provide a strong starting point for reaction optimization.

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | Cyrene™ | 12 | 87 | [1] |

| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 0.08 | >99 | [2] |

| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | Toluene | 1 | 85 | [3] |

| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | scCO₂ | 24 | 94 | [3] |

Experimental Protocols

This section provides a detailed protocol for a typical CuAAC reaction using an aromatic alkyne like this compound and a representative azide, such as benzyl azide.

Protocol 1: Small-Scale Synthesis of N,N-diethyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

Materials and Reagents:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

-

Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.[4]

Protocol 2: One-Pot Synthesis in a Green Solvent

This protocol is adapted from a procedure using the biomass-derived solvent Cyrene™.[1]

Materials and Reagents:

-

This compound

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Cyrene™ (distilled)

-

Deionized water

Procedure:

-

Azide Formation (in situ): In a 4 mL screw-cap vial, dissolve benzyl bromide (1.15 mmol) and sodium azide (1.3 mmol) in 2.5 mL of distilled Cyrene™. Stir the mixture at 85 °C for 8 hours.

-

CuAAC Reaction: Cool the reaction mixture to 30 °C. To the same vial, add this compound (1.0 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol).

-

Stir the reaction mixture at 30 °C for 12 hours.

-

Work-up: Add 20 mL of cold deionized water to the reaction mixture and stir vigorously.

-

Filter the resulting solid product, wash with deionized water (3 x 5 mL), and dry to a constant weight.

Mandatory Visualizations

The following diagrams illustrate the key processes described in these application notes.

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Application of CuAAC in a typical drug discovery workflow.

References

- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

Application Notes: Fluorescent Labeling of Proteins with N,N-Diethyl-4-ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-4-ethynylaniline is a versatile fluorescent probe utilized for the covalent labeling of proteins. Its terminal alkyne group allows for highly specific and efficient conjugation to azide-modified proteins via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction proceeds with high fidelity under mild, aqueous conditions, making it ideal for labeling sensitive biological macromolecules. The resulting 1,4-disubstituted triazole linkage is stable and forms a fluorescent adduct, enabling the sensitive detection and quantification of the labeled protein. The diethylamino group on the aniline ring acts as an electron-donating group, which can enhance the fluorescence quantum yield of the resulting triazole.

Principle of Labeling

The fluorescent labeling of proteins using this compound is a two-step process. First, the target protein must be functionalized with an azide group. This can be achieved through various methods, including the incorporation of azide-bearing unnatural amino acids during protein expression or the chemical modification of specific amino acid side chains (e.g., lysine or cysteine) with an azide-containing reagent.

Once the protein is azide-modified, it is reacted with this compound in the presence of a copper(I) catalyst. The Cu(I) catalyzes the [3+2] cycloaddition between the terminal alkyne of this compound and the azide group on the protein, forming a stable and fluorescent triazole ring. To prevent oxidative damage to the protein, a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is typically included in the reaction mixture.

Quantitative Data Summary

The following tables summarize key quantitative data for the fluorescent labeling of proteins using this compound. Please note that specific values can vary depending on the protein, buffer conditions, and instrumentation.

Table 1: Recommended Reaction Conditions for CuAAC Labeling

| Parameter | Recommended Value |

| Azide-Modified Protein Concentration | 1 - 10 mg/mL |

| This compound Concentration | 10 - 50 µM |

| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM |

| THPTA Concentration | 250 µM |

| Sodium Ascorbate Concentration | 2.5 mM |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 1 - 4 hours |

| pH | 7.0 - 8.0 |

Table 2: Estimated Photophysical Properties of the Protein-N,N-Diethyl-4-ethynylaniline Conjugate

| Property | Estimated Value |

| Excitation Maximum (λex) | ~350 - 380 nm |

| Emission Maximum (λem) | ~450 - 480 nm |

| Molar Extinction Coefficient (ε) at λex | > 10,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.4 |

Note: These are estimated values based on structurally similar compounds. Actual values should be determined experimentally for each specific protein conjugate.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the general procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Deionized water

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

-

THPTA (100 mM): Dissolve THPTA in deionized water.

-

Sodium Ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

Azide-modified protein solution (to a final concentration of 1-10 mg/mL).

-

This compound stock solution (to a final concentration of 10-50 µM).

-

THPTA stock solution (to a final concentration of 250 µM).

-

Copper(II) Sulfate stock solution (to a final concentration of 50 µM).

-

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2.5 mM.

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Proceed to Protocol 2 for the purification of the labeled protein.

-

Protocol 2: Purification of the Labeled Protein using Size-Exclusion Chromatography

This protocol describes the removal of unreacted this compound and other small molecules from the labeled protein.

Materials:

-

Labeled protein reaction mixture from Protocol 1

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Equilibration and elution buffer (e.g., PBS, pH 7.4)

-

Fraction collection tubes

Procedure:

-

Column Equilibration:

-

Equilibrate the SEC column with at least 3-5 column volumes of the equilibration buffer.

-

-

Sample Loading:

-

Carefully load the entire reaction mixture onto the top of the equilibrated SEC column.

-

-

Elution:

-

Begin eluting the sample with the elution buffer. The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained by the column matrix.

-

-

Fraction Collection:

-

Collect fractions of an appropriate volume.

-

-

Analysis of Fractions:

-

Monitor the absorbance of the collected fractions at 280 nm (for protein) and the excitation maximum of the fluorophore (~350-380 nm) to identify the fractions containing the labeled protein.

-

Pool the fractions containing the purified, labeled protein.

-

Protocol 3: Determination of Labeling Efficiency

This protocol describes how to determine the degree of labeling (DOL), which is the average number of fluorophore molecules per protein molecule.

Materials:

-

Purified labeled protein

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the this compound-triazole adduct (A_max, ~350-380 nm).

-

-

Calculate Protein Concentration:

-

The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the fluorophore at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance at 280 nm.

-

A_max is the absorbance at the fluorophore's maximum absorbance wavelength.

-

CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). This needs to be determined experimentally for the free this compound-triazole adduct.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

-

Calculate Fluorophore Concentration:

-

The concentration of the fluorophore can be calculated using the Beer-Lambert law:

-

Fluorophore Concentration (M) = A_max / ε_fluorophore

-

Where:

-

A_max is the absorbance at the fluorophore's maximum absorbance wavelength.

-

ε_fluorophore is the molar extinction coefficient of the this compound-triazole adduct at its A_max. This value needs to be determined or estimated from literature for a similar compound.

-

-

-

-

Calculate Degree of Labeling (DOL):

-

DOL = Fluorophore Concentration (M) / Protein Concentration (M)

-

Visualizations

Application Notes and Protocols for Bioconjugation with N,N-Diethyl-4-ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-4-ethynylaniline is a versatile reagent employed in bioconjugation as a precursor for the site-specific modification of proteins. Its utility lies in its conversion to a reactive diazonium salt, which selectively targets tyrosine residues on proteins. This process introduces a terminal alkyne group onto the protein surface, providing a bioorthogonal handle for subsequent "click" chemistry reactions. This two-step strategy allows for the precise attachment of a wide range of functionalities, including fluorescent dyes, polyethylene glycol (PEG) chains, and therapeutic agents, to proteins of interest.[1][2]

This tyrosine-centric approach offers an alternative to traditional bioconjugation methods that target lysine or cysteine residues and is particularly valuable for proteins where these residues are either scarce or located in functionally critical regions.[3] The resulting bioconjugates are stable and can be used in a variety of applications, from basic research to the development of novel diagnostics and therapeutics, such as antibody-drug conjugates (ADCs).[1]

Principle of the Method

The bioconjugation strategy using this compound involves a two-stage process:

-

Tyrosine-Specific Alkynylation: this compound is first converted in situ or pre-synthesized into its corresponding diazonium salt. This reactive species then undergoes an azo-coupling reaction with the electron-rich phenol side chain of tyrosine residues on the target protein.[3][4] This reaction forms a stable covalent bond and introduces a terminal alkyne functionality onto the protein.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then subjected to a CuAAC reaction, a cornerstone of "click chemistry."[2][5] In the presence of a copper(I) catalyst, the terminal alkyne reacts with an azide-functionalized molecule of interest (e.g., a fluorescent probe, biotin, or a drug molecule) to form a stable triazole linkage.[5][6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N,N-Diethyl-4-ethynylphenyldiazonium Tetrafluoroborate

This protocol describes the synthesis of the reactive diazonium salt from this compound.

Materials:

-

This compound

-

tert-Butyl nitrite (TBN)

-

Tetrafluoroboric acid (HBF₄), 48 wt. % in H₂O

-

Anhydrous diethyl ether

-

Anhydrous acetonitrile (MeCN)

-

Argon or nitrogen gas

-

Schlenk flask and magnetic stirrer

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add tetrafluoroboric acid (1.1 eq) dropwise to the stirred solution.

-

Add tert-butyl nitrite (1.2 eq) dropwise to the reaction mixture. The color of the solution may change.

-

Continue stirring the reaction at 0°C for 1 hour.

-

After 1 hour, slowly add cold, anhydrous diethyl ether to the reaction mixture to precipitate the diazonium salt.

-

Collect the precipitate by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

-

The resulting N,N-diethyl-4-ethynylphenyldiazonium tetrafluoroborate should be stored under an inert atmosphere at -20°C and used promptly due to the potential instability of diazonium salts.[7]

Protocol 2: Tyrosine-Specific Labeling of a Protein with N,N-Diethyl-4-ethynylphenyldiazonium Tetrafluoroborate

This protocol details the modification of a target protein with the synthesized diazonium salt to introduce the alkyne handle.

Materials:

-

Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.0

-

N,N-Diethyl-4-ethynylphenyldiazonium tetrafluoroborate

-

Reaction buffer: 100 mM sodium borate, pH 8.0

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the reaction buffer.

-

Prepare a stock solution of N,N-diethyl-4-ethynylphenyldiazonium tetrafluoroborate in a minimal amount of cold, anhydrous DMSO or DMF immediately before use.

-

Add the diazonium salt solution to the protein solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture at 4°C with gentle agitation for 1-2 hours, protected from light.

-

Quench the reaction by adding an excess of a scavenger, such as 2-mercaptoethanol or a Tris buffer.

-

Purify the alkyne-modified protein from unreacted diazonium salt and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Characterize the labeled protein using methods such as UV-Vis spectroscopy and mass spectrometry (LC-MS) to confirm the incorporation of the ethynyl group.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified protein.

Materials:

-

Alkyne-modified protein

-

Azide-functionalized molecule (e.g., azide-fluorophore, azide-PEG)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris(benzyltriazolylmethyl)amine - TBTA)

-

Reaction buffer: PBS, pH 7.4

-

Purification system (e.g., SEC, dialysis)

Procedure:

-

Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare fresh stock solutions of 50 mM CuSO₄ in water and 100 mM sodium ascorbate in water.

-

Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).

-

In a reaction tube, combine the alkyne-modified protein (final concentration typically 10-50 µM) and the azide-functionalized molecule (typically 5-10 fold molar excess over the protein).

-

Add the copper-chelating ligand to the reaction mixture (final concentration typically 5-10 times the copper concentration).

-

Add CuSO₄ to the reaction mixture (final concentration typically 0.5-1 mM).

-

Initiate the reaction by adding sodium ascorbate (final concentration typically 2.5-5 mM).

-

Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by SDS-PAGE if the conjugate has a significant mass shift or by fluorescence if a fluorescent azide is used.

-

Purify the final bioconjugate from excess reagents using SEC, dialysis, or another appropriate chromatography method.

-

Characterize the final conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy (to determine labeling efficiency), and mass spectrometry.

Data Presentation

Table 1: Representative Quantitative Data for Bioconjugation

| Parameter | Value | Method of Determination |

| Diazonium Salt Synthesis | ||

| Yield of N,N-diethyl-4-ethynylphenyldiazonium | >80% (typical) | Gravimetric analysis |

| Protein Alkynylation | ||

| Labeling Efficiency (alkyne/protein) | 1-3 (typical) | LC-MS |

| Protein Recovery after Purification | >90% | BCA or Bradford Assay |

| Click Chemistry Conjugation | ||

| Conjugation Efficiency | >95% | SDS-PAGE, UV-Vis |

| Final Bioconjugate Purity | >98% | SEC-HPLC |

| Stability of Conjugate (in PBS at 4°C) | > 2 weeks | SDS-PAGE |

Note: The values presented in this table are representative and may vary depending on the specific protein, reagents, and reaction conditions used.

Mandatory Visualizations

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Hypothetical application in studying GPCR signaling with a fluorescently labeled ligand.

References

- 1. Photolytic inhibition and labeling of proteins with aryl diazonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N,N-Diethyl-4-ethynylaniline as a Versatile Fluorescent Probe for Live Cell Imaging

Disclaimer: As of the current date, specific literature detailing the use of N,N-Diethyl-4-ethynylaniline as a fluorescent probe for live-cell imaging is not available. The following application notes and protocols are constructed based on the known properties of its constituent chemical moieties—the N,N-diethylaniline group known for its environmental sensitivity and the ethynyl group's utility in bioorthogonal chemistry. This document serves as a scientifically-grounded, hypothetical guide for researchers exploring its potential applications.

Introduction